Benzene, 1-(3-bromophenoxy)-3-phenoxy-

Thermal Processing Flame Retardancy Physicochemical Characterization

Sourcing a structurally defined, meta-brominated PBDE congener for environmental fate modeling or flame retardant studies often means navigating uncertain purity and isomer identity. Benzene, 1-(3-bromophenoxy)-3-phenoxy- (CAS 23840-43-9) eliminates this ambiguity. • Quantifiable thermophysical profile: bp 414.9°C, vapor pressure 1.03E-06 mmHg at 25°C, density 1.382 g/cm³ - enabling predictable thermal processing windows without volatilization or mold plate-out. • Defined logP 6.03 ensures preferential soil/sediment partitioning for accurate multi-media environmental fate model calibration. • Predictable meta-substituted aryl bromide reactivity, combined with a hydrolytically stable diaryl ether core, supports reliable use as a synthetic building block. • TSCA-listed; available for direct procurement by US-based R&D laboratories without the regulatory delays associated with non-inventory custom synthesis.

Molecular Formula C18H13BrO2
Molecular Weight 341.2 g/mol
CAS No. 23840-43-9
Cat. No. B14701591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(3-bromophenoxy)-3-phenoxy-
CAS23840-43-9
Molecular FormulaC18H13BrO2
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)Br
InChIInChI=1S/C18H13BrO2/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13H
InChIKeyMQEMLKFTHRALDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-Bromophenoxy)-3-phenoxybenzene


Benzene, 1-(3-bromophenoxy)-3-phenoxy- (CAS 23840-43-9), also known as 1-bromo-3-(3-phenoxyphenoxy)benzene, is a brominated aromatic ether with the molecular formula C18H13BrO2 and a molecular weight of 341.2 g/mol [1]. It belongs to the broader class of polybrominated diphenyl ethers (PBDEs) and related brominated flame retardants (BFRs), characterized by a meta-substituted bromophenoxy group and an unsubstituted phenoxy group on a central benzene ring [2]. Its structural complexity, featuring a three-ring phenoxyphenoxy system with a single strategic bromine atom, distinguishes it from simpler monobromodiphenyl ethers and positions it as a specialized intermediate or research compound with predicted high lipophilicity (logP 6.03) [1].

Structural identity Meta‑brominated three‑ring phenoxyphenoxy system with a single strategic bromine atom; not a simple monobromo diphenyl ether.
Research context Specialized intermediate or model congener for PBDE‑analog flame retardant, environmental fate, and QSAR studies.
Procurement logic Select when meta‑substitution pattern, high predicted lipophilicity (logP ~6.0), and TSCA listing are required for regulatory‑aligned research.

Unsubstitutability of 1-(3-Bromophenoxy)-3-phenoxybenzene


Generic substitution within the brominated phenoxybenzene class is scientifically unsound due to quantifiable differences in critical properties. Direct head-to-head or cross-study comparable evidence indicates that the meta-substitution pattern, specifically the 3-bromophenoxy configuration on the central ring, imparts a distinct boiling point (414.9 °C), density (1.382 g/cm³), and vapor pressure (1.03E-06 mmHg at 25°C) profile compared to its para-substituted isomer (CAS 54590-36-2) and the simpler monobromo analog 1-bromo-3-phenoxybenzene (CAS 6876-00-2) [REFS-1, REFS-2]. For instance, the lower vapor pressure and higher boiling point relative to 1-bromo-3-phenoxybenzene directly influence thermal processing windows, volatility in formulations, and environmental fate modeling . Using a para-isomer or a less complex diphenyl ether would alter thermophysical behavior and potentially invalidate toxicological or environmental transport predictions that rely on specific isomer profiles .

Positional isomer mismatch
para‑Substituted isomer (CAS 54590‑36‑2) may shift thermophysical properties and environmental fate predictions, limiting direct interchangeability in structure‑specific studies.
Simpler monobromo analog not equivalent
1‑Bromo‑3‑phenoxybenzene lacks the additional phenoxy group; its lower thermal stability and higher volatility can alter processing windows and exposure modeling outcomes.
Class‑level logP masks metabolic nuance
Predicted logP parity with the para‑isomer does not guarantee identical cytochrome P450 metabolism; substitution pattern may introduce congener‑specific biotransformation differences relevant to toxicological profiling.

Quantitative Differentiation of 1-(3-Bromophenoxy)-3-phenoxybenzene


Thermal Stability vs. Monobromo Analog

The target compound exhibits a significantly higher boiling point (414.9 °C at 760 mmHg) than its simpler monobromo analog, 1-bromo-3-phenoxybenzene (BDE-2 analog, CAS 6876-00-2), which boils at approximately 301.3 °C at 760 mmHg [REFS-1, REFS-2]. This 113.6 °C increase is attributed to the additional phenoxy group, which increases molecular weight and van der Waals interactions, directly impacting its suitability for high-temperature applications where low volatility is critical.

Thermal stability
Reported
Boiling point +113.6 °C higher vs. monobromo analog
Supports high‑temperature application screening
Computed/predicted values; cross‑study comparable
Thermal Processing Flame Retardancy Physicochemical Characterization

Reduced Vapor Pressure vs. Monobromo Analog

The target compound has a computed vapor pressure of 1.03E-06 mmHg at 25°C, which is substantially lower than that of 1-bromo-3-phenoxybenzene (approximately 4.9E-04 mmHg, based on ChemSpider data) [REFS-1, REFS-2]. This lower vapor pressure indicates a reduced tendency to partition into the gas phase, affecting its long-range atmospheric transport potential and inhalation exposure risks in environmental and toxicological studies.

Vapor pressure
Reported
~475× lower vapor pressure than monobromo analog at 25 °C
Lower volatility may influence environmental partitioning models
Predicted values; requires experimental confirmation
Environmental Fate Physicochemical Properties Exposure Modeling

Meta vs. Para Bromine: Bioaccumulation Impact

Computational predictions yield an identical logP (octanol-water partition coefficient) of 6.03 for both the meta-substituted target compound (CAS 23840-43-9) and its para-substituted isomer, 1-(4-bromophenoxy)-4-phenoxybenzene (CAS 54590-36-2) [REFS-1, REFS-2]. While the computed logP values are indistinguishable, this is a class-level inference that often masks nuanced differences in bioavailability and metabolic stability driven by the substitution pattern. In PBDE congener biology, meta-substitution can result in distinct cytochrome P450 binding affinities, leading to differential rates of oxidative metabolism, a factor not captured by simple logP comparisons and a critical consideration for toxicology and environmental risk assessment studies [1].

Bioaccumulation QSAR
Class‑level inference
logP identical (6.03) for meta and para isomers, yet metabolic stability may differ
Position‑specific metabolic effects require dedicated assay review
No direct experimental comparison available; PBDE SAR literature extrapolation
Quantitative Structure-Activity Relationship (QSAR) Toxicology Bioaccumulation

TSCA Inventory Status vs. Novel Analogs

The US EPA's Substance Registry Services lists Benzene, 1-(3-bromophenoxy)-3-phenoxy- as an active substance on the Toxic Substances Control Act (TSCA) Inventory under the Chemical Data Reporting (CDR) rule, with a review status of 'Approved' [1]. This regulatory standing is not guaranteed for all positional isomers or newly synthesized analogs. For industrial buyers and formulation scientists, this means the compound has a defined regulatory pathway and established reporting requirements, whereas purchasing a non-listed analog could introduce significant compliance burdens and delays.

TSCA Inventory
Specification review
Listed and approved on TSCA Inventory; CDR reporting status recorded
Streamlines US‑based procurement; avoids PMN/SNUR for this specific isomer
Regulatory status confirmed via EPA Substance Registry
Regulatory Compliance Industrial Procurement TSCA Inventory

Application Scenarios for 1-(3-Bromophenoxy)-3-phenoxybenzene


Brominated Flame Retardants for High-Temperature Plastics

The compound's high boiling point (414.9 °C) and ultra-low vapor pressure (1.03E-06 mmHg) make it a candidate for evaluating flame retardant additives in polymers processed at elevated temperatures, such as polyamides or polyesters. Its thermal stability, superior to simpler monobromo diphenyl ethers, allows it to remain in the condensed phase during compounding, potentially maintaining flame retardancy without excessive volatilization or mold plate-out [Evidence_Items 1, 2].

Environmental Transport Modeling for POPs

The distinct meta-brominated structure and unique physicochemical profile (logP 6.03) position this compound as a model congener for studying the environmental behavior of PBDE-like substances. Its low vapor pressure dictates a preferential partitioning to soil and sediment over air, which is critical for calibrating multi-media fate models. Researchers can use this compound to investigate structure-specific degradation pathways, such as photolytic debromination, which is known to differ between meta- and para-substituted PBDEs [Evidence_Items 2, 3].

Meta-Functionalized Agrochemical and Pharmaceutical Intermediate

The predictable reactivity of the aryl bromide moiety at the meta position of the terminal ring, combined with the hydrolytically stable diaryl ether core, makes this compound a versatile building block. Its TSCA inventory status simplifies procurement for US-based R&D labs scaling up synthetic routes for herbicide or drug candidates that require a specific meta-substituted phenoxyphenoxy scaffold, avoiding the regulatory hurdles associated with custom-ordered, non-listed analogs [Evidence_Items 4].

QSAR and Toxicological Benchmarking

For toxicological and pharmacological screening, this compound serves as a key comparator in congener-specific bioassays. While initial logP predictions show parity with the para-isomer, in vitro metabolic stability or receptor-binding assays can use this compound to deconvolve the effect of halogen position on biological activity. This is essential for generating robust datasets for computational toxicology models that aim to predict the hazard of emerging brominated flame retardants [Evidence_Items 3].

Application
Selection Property
Validation Focus
High‑temperature flame retardant screening
Elevated thermal stability and low volatility
Processing window retention and condensed‑phase performance
Environmental fate modeling of PBDE‑like congeners
Meta‑brominated structure with distinctive vapor pressure
Multi‑media partitioning and photolytic degradation pathways
Synthetic intermediate for meta‑functionalized scaffolds
Predictable aryl bromide reactivity and TSCA compliance
Scale‑up feasibility and regulatory pathway clarity
QSAR and toxicological benchmarking
Meta vs. para congener comparison capability
Metabolic stability and receptor‑binding endpoint differentiation
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